N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 899938-31-9
VCID: VC4927855
InChI: InChI=1S/C25H24ClFN4O4S/c26-17-7-5-16(6-8-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-4-2-1-3-18(19)27/h1-8,11,14,20,23H,9-10,12-13,15H2,(H,28,32)(H,29,33)
SMILES: C1=CC=C(C(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)F
Molecular Formula: C25H22ClFN4O4S
Molecular Weight: 528.98

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide

CAS No.: 899938-31-9

Cat. No.: VC4927855

Molecular Formula: C25H22ClFN4O4S

Molecular Weight: 528.98

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide - 899938-31-9

Specification

CAS No. 899938-31-9
Molecular Formula C25H22ClFN4O4S
Molecular Weight 528.98
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]propanamide
Standard InChI InChI=1S/C25H24ClFN4O4S/c26-17-7-5-16(6-8-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-4-2-1-3-18(19)27/h1-8,11,14,20,23H,9-10,12-13,15H2,(H,28,32)(H,29,33)
Standard InChI Key UGFNUBYLIDXBIL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

The compound features a thieno[3,2-d]pyrimidinone core fused with a substituted propanamide side chain. Key structural elements include:

  • Thieno[3,2-d]pyrimidin-2,4-dione: A bicyclic system providing planar rigidity and hydrogen-bonding capacity .

  • 4-Chlorophenethyl group: Enhances lipophilicity and potential membrane permeability .

  • 2-Fluorophenylcarbamoylmethyl moiety: Introduces steric and electronic effects critical for target interaction .

Physicochemical Data:

PropertyValueSource
Molecular FormulaC25H22ClFN4O4S
Molecular Weight528.98 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The presence of both chloro and fluoro substituents modulates electronic density, influencing reactivity and binding to biological targets .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step protocols typical for thienopyrimidine derivatives :

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea derivatives yields the thieno[3,2-d]pyrimidine-2,4-dione scaffold .

  • Side-Chain Introduction:

    • Alkylation at N1 with chloroacetamide intermediates .

    • Amide coupling using 2-fluorophenyl isocyanate or carbamoyl chloride .

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity.

Analytical Characterization

  • NMR: ¹H NMR (DMSO-d6) shows characteristic signals:

    • δ 10.2 ppm (NH, carbamoyl).

    • δ 7.4–7.8 ppm (aromatic protons) .

  • HRMS: [M+H]+ observed at m/z 529.0921 (calculated: 529.0925).

Biological Activity and Mechanisms

Antiproliferative Effects

While direct data on this compound is limited, structurally analogous thieno[3,2-d]pyrimidines exhibit:

  • IC50 Values: 14.5–19.4 µM against MCF-7 breast cancer cells .

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage in leukemia L1210 cells .

Comparative Activity:

CompoundTarget Cell LineIC50 (µM)Source
Halogenated analog (Cl at C4)L121012.3
Fluoro-substituted derivativeMCF-714.5

Structure-Activity Relationships (SAR)

Critical substituents for bioactivity:

  • C4 Chlorine: Essential for antiproliferative activity; removal reduces potency by >80% .

  • 2-Fluorophenyl Group: Enhances selectivity for cancer cells over normal fibroblasts .

  • Propanamide Linker: Optimal length for membrane penetration; shorter chains diminish activity .

Future Directions

  • Mechanistic Studies: Elucidate targets via proteomics and CRISPR screening .

  • Analog Development: Explore substitutions at C6/C7 positions to enhance kinase affinity .

  • Formulation Optimization: Nanoencapsulation to improve bioavailability .

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